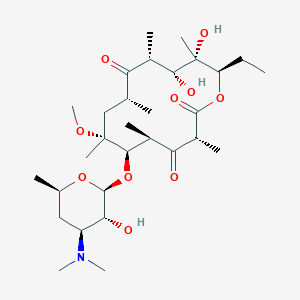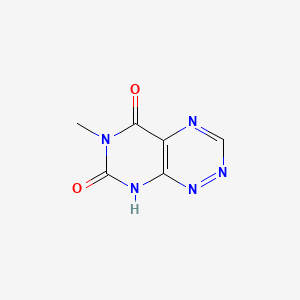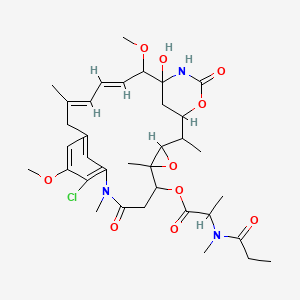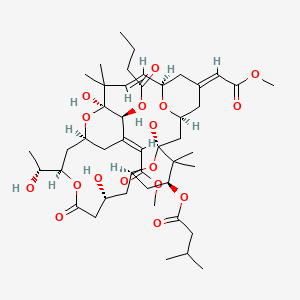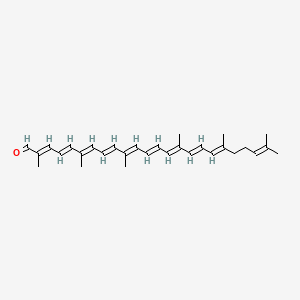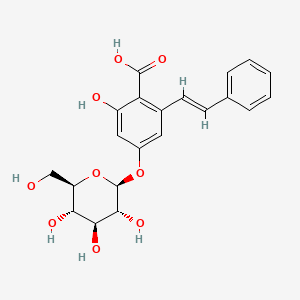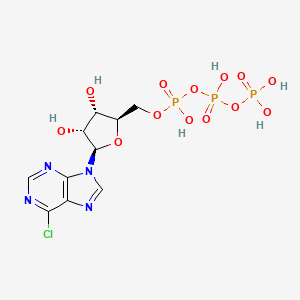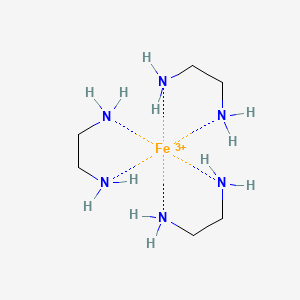
tris(ethylenediamine)iron(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(ethylenediamine)iron(3+) is an iron coordination entity and an ethylenediamine derivative.
Scientific Research Applications
Catalysis and Fuel Cells : Tris(ethylenediamine)iron(III) chloride, when calcinated, serves as a non-precious metal catalyst for proton exchange membrane fuel cells. It shows promising electrocatalytic performance, including better oxygen reduction reaction (ORR) and higher power density compared to other catalysts, making it a valuable component in fuel cell technology (Wang et al., 2019).
Molecular Building Blocks : The compound has been utilized in the solvothermal synthesis of molecular metal chalcogenides, showcasing its utility in creating complex molecular structures with potential applications in materials science (Chen et al., 2000).
Photo-ligand Substitution Reactions : Tris(ethylenediamine)iron(III) is involved in photo-ligand substitution reactions, demonstrating a high quantum yield. This property is significant for understanding the light-induced chemical reactions in coordination complexes (Nakashima & Kida, 1977).
Synthesis of Nanocrystals : It is used as a precursor in the synthesis of iron sulfide nanocrystals, highlighting its role in nanotechnology and materials science (Akhtar et al., 2013).
Precursor for AlN Materials : Tris(ethylenediamine) Al(III) Cl3, a similar compound, is a potential precursor for the preparation of bulk AlN and thin films, indicating the versatility of ethylenediamine complexes in materials preparation (Chaurasia et al., 2019).
Modeling Enzymatic Functions : Iron(III) complexes with ethylenediamine-based ligands are studied as models for intradiol-cleaving catechol dioxygenases, important in bioinorganic chemistry (Velusamy et al., 2003).
Aerobic Epoxidation Catalysts : Certain tris(ethylenediamine)iron(III) derivatives serve as catalysts in the aerobic epoxidation of olefins, useful in organic synthesis (Takai et al., 1991).
Inorganic Chemistry Education : Its cobalt analogue is used in educational experiments to demonstrate techniques in coordination chemistry (Borer et al., 2002).
Iron-Catalyzed Grignard Cross-Coupling : Tris(acetylacetonato)iron(III), a related complex, is efficient in catalyzing cross-coupling reactions between aryl Grignard reagents and alkyl halides (Nagano & Hayashi, 2004).
Solvation Studies : The solvation characteristics of tris(ethylmaltolato)iron(III) are studied, contributing to the understanding of solvation in various solvents, relevant in chemistry (Alshehri et al., 1994).
properties
Product Name |
tris(ethylenediamine)iron(III) |
|---|---|
Molecular Formula |
C6H24FeN6+3 |
Molecular Weight |
236.14 g/mol |
IUPAC Name |
ethane-1,2-diamine;iron(3+) |
InChI |
InChI=1S/3C2H8N2.Fe/c3*3-1-2-4;/h3*1-4H2;/q;;;+3 |
InChI Key |
NLOZXXSIEHRGPX-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.[Fe+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



